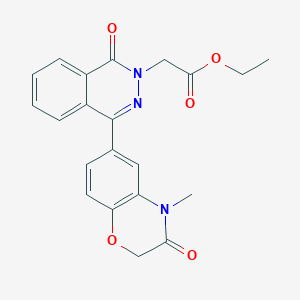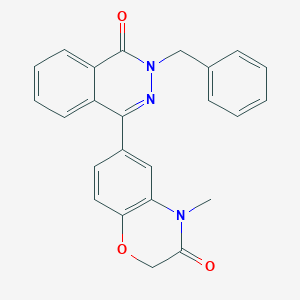![molecular formula C11H9N5OS B304719 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also referred to as 4-thioxo-1,2,3,4,6,7-hexahydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine and has a molecular formula of C12H10N6S.
Mechanism of Action
The mechanism of action of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, research has shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Research has shown that 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a new drug candidate. Its anti-inflammatory, analgesic, and antitumor properties make it a promising compound for drug development. However, its limitations include its low solubility in water and its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to investigate its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and topoisomerase II. Additionally, further research is needed to investigate its potential toxicity and to develop methods for improving its solubility in water.
Conclusion
In conclusion, 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for drug development. However, further research is needed to investigate its mechanism of action, potential toxicity, and solubility in water.
Synthesis Methods
The synthesis of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is achieved through the reaction of 5-amino-1-phenylpyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to produce the final compound.
Scientific Research Applications
Research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has shown its potential applications in various fields. In pharmacology, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In addition, it has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
properties
Product Name |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
|---|---|
Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5OS/c12-15-10(17)8-6-13-16(9(8)14-11(15)18)7-4-2-1-3-5-7/h1-6,13H,12H2 |
InChI Key |
LYVZYYFODMEYBK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)




![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)

